5-Amino-1,3-diethylpyrimidine-2,4(1h,3h)-dione
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Overview
Description
5-Amino-1,3-diethylpyrimidine-2,4(1h,3h)-dione is a heterocyclic compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of amino and diethyl groups on the pyrimidine ring imparts unique chemical properties that make it a valuable target for synthesis and study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,3-diethylpyrimidine-2,4(1h,3h)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl malonate with urea in the presence of a base, followed by the introduction of an amino group through subsequent reactions. The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,3-diethylpyrimidine-2,4(1h,3h)-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl groups can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-1,3-diethylpyrimidine-2,4(1h,3h)-dione is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and as a potential therapeutic agent.
Medicine
In medicinal chemistry, this compound is investigated for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Amino-1,3-diethylpyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the diethyl groups can enhance lipophilicity, facilitating membrane penetration. The compound may inhibit enzyme activity by binding to active sites or altering enzyme conformation.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1,3-dimethylpyrimidine-2,4(1h,3h)-dione
- 5-Amino-1,3-diethyl-6-methylpyrimidine-2,4(1h,3h)-dione
- 5-Amino-1,3-diethyluracil
Uniqueness
Compared to similar compounds, 5-Amino-1,3-diethylpyrimidine-2,4(1h,3h)-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of diethyl groups enhances its lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science.
Properties
CAS No. |
89073-59-6 |
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Molecular Formula |
C8H13N3O2 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
5-amino-1,3-diethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O2/c1-3-10-5-6(9)7(12)11(4-2)8(10)13/h5H,3-4,9H2,1-2H3 |
InChI Key |
HWSQYEBRQKBJRS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)N(C1=O)CC)N |
Origin of Product |
United States |
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